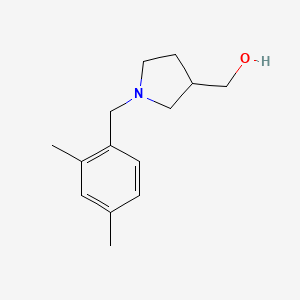

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-3-4-14(12(2)7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTVPNJWPPKFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Pyrrolidin-3-yl Methanol

A common strategy involves starting from pyrrolidin-3-ylmethanol or its protected derivatives, followed by N-alkylation with 2,4-dimethylbenzyl halides or equivalents.

- Step 1: Synthesis or procurement of pyrrolidin-3-ylmethanol.

- Step 2: Protection of the hydroxyl group if necessary (e.g., as a silyl ether) to prevent side reactions.

- Step 3: N-alkylation using 2,4-dimethylbenzyl bromide or chloride under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents like DMF or DMSO.

- Step 4: Deprotection of the hydroxyl group to yield the target compound.

This method leverages nucleophilic substitution at nitrogen and is well-documented for similar pyrrolidine derivatives.

Reductive Amination Approach

Another approach is reductive amination, where 3-hydroxypyrrolidine is reacted with 2,4-dimethylbenzaldehyde:

- Step 1: Condensation of 3-hydroxypyrrolidine with 2,4-dimethylbenzaldehyde to form an imine intermediate.

- Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.

- This method allows direct formation of the N-benzylated product with the hydroxymethyl group intact.

Multi-Step Synthesis from Pyrrolidine Precursors

Based on related pyrrolidine nitroxide and hydroxymethyl derivatives, a multi-step synthetic sequence can be employed:

- Step 1: Synthesis of a pyrrolidine ring bearing functional groups (e.g., carboxyl or hydroxymethyl) at the 3-position via cyclization or ring closure reactions.

- Step 2: Introduction of the 2,4-dimethylbenzyl substituent via nucleophilic substitution or reductive amination.

- Step 3: Functional group manipulations such as reduction of esters to alcohols or selective protection/deprotection steps to yield the hydroxymethyl functionality.

This approach is more complex but allows for structural modifications and stereochemical control.

Experimental Data and Purification

Based on extraction and purification methodologies from related compounds (e.g., 5-(2,4-dimethylbenzyl)pyrrolidin-2-one), the following protocols are applicable:

- Extraction of the reaction mixture with organic solvents such as n-butanol or chloroform.

- Washing with water to remove impurities.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure using rotary evaporation.

- Purification by column chromatography on silica gel using gradient elution with chloroform/methanol mixtures.

- Further purification by preparative thin-layer chromatography (TLC) if needed.

- Characterization by NMR (1H, 13C), HRMS, and IR spectroscopy to confirm structure and purity.

Summary Table of Preparation Methods

| Methodology | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | Pyrrolidin-3-ylmethanol + benzyl halide | Base (NaH, K2CO3), DMF/DMSO, RT or reflux | Straightforward, high yield possible | Requires hydroxyl protection |

| Reductive Amination | 3-Hydroxypyrrolidine + benzaldehyde + reducing agent | NaBH3CN or Na(OAc)3BH, mild acidic conditions | Direct N-substitution, mild conditions | Possible side reactions with aldehyde |

| Multi-step synthesis | Cyclization, N-substitution, reduction | Multiple steps, various reagents | Structural control, stereochemistry | Time-consuming, lower overall yield |

Research Findings and Notes

- The extraction and purification steps are critical to isolate the pure (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol, as impurities can arise from incomplete reactions or side products.

- Spectroscopic data (NMR, HRMS) confirm the substitution pattern and the presence of the hydroxymethyl group.

- Analogous compounds such as 5-(2,4-dimethylbenzyl)pyrrolidin-2-one have been isolated using similar solvent extraction and chromatographic techniques, suggesting the applicability of these methods.

- The choice of synthetic route depends on availability of starting materials, desired stereochemical outcome, and scale of synthesis.

Chemical Reactions Analysis

Reaction Scheme

3.1. Hydrolysis Reactions

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol can undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In the presence of hydrochloric acid, the hydroxymethyl group can be protonated leading to the formation of an intermediate that can further react to yield various products.

-

Basic Hydrolysis : Under basic conditions (e.g., sodium hydroxide), the compound may decompose to yield pyrrolidine and other by-products.

3.2. Oxidation Reactions

The hydroxymethyl group can be oxidized to form a carbonyl compound:

-

Oxidizing Agents : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the alcohol to an aldehyde or ketone.

3.3. Reduction Reactions

Conversely, (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol can also serve as a substrate for reduction reactions:

-

Reducing Agents : Lithium aluminum hydride or sodium borohydride can reduce carbonyl compounds formed from oxidation back to alcohols.

Research Findings Table

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Antioxidant Activity | Significant activity against oxidative stress | |

| Cytotoxicity | Effective against specific cancer cell lines |

Scientific Research Applications

The compound (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol is a specialized organic molecule that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

Pharmacological Activities

Research indicates that (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol exhibits several pharmacological properties, including:

- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting potential antidepressant effects.

- Anxiolytic Effects : The compound may modulate anxiety-related behaviors in animal models, indicating its promise as an anxiolytic agent.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of pyrrolidine derivatives. The results demonstrated that specific substitutions on the pyrrolidine ring enhanced serotonin receptor affinity, leading to significant reductions in depressive symptoms in rodent models .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for therapies aimed at protecting neuronal health.

Data Table: Neuroprotective Studies

| Study Reference | Model Used | Outcome |

|---|---|---|

| Mouse model | Reduced neuronal apoptosis | |

| SH-SY5Y cell line | Increased cell viability | |

| Rat model | Improved cognitive function |

Synthesis of Functional Polymers

The hydroxymethyl group in (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol allows for its use as a monomer in the synthesis of functional polymers. These polymers can be tailored for specific applications in coatings, adhesives, and biomedical devices.

Case Study: Polymer Development

Research conducted by Polymer Science highlighted the use of this compound in creating hydrophilic polymers that exhibit enhanced biocompatibility and mechanical strength. The resulting materials showed promise for use in drug delivery systems .

Catalyst Development

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states. Its unique structure allows it to participate in various catalytic cycles.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Efficiency | Reference |

|---|---|---|

| Aldol Condensation | High | |

| Michael Addition | Moderate | |

| Diels-Alder Reaction | High |

Mechanism of Action

The mechanism of action of (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Solubility: Compounds with dual hydroxymethyl groups (e.g., (1-Benzylpyrrolidine-3,3-diyl)dimethanol) exhibit higher polarity, favoring aqueous solubility .

- Steric Effects: Bulky substituents like phenylethyl ((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol) may restrict conformational flexibility, impacting binding to biological targets .

Commercial and Industrial Considerations

- Availability: Some fluorophenyl-substituted analogs (e.g., [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol) are listed as discontinued, possibly due to challenges in synthesis or stability .

- Cost: Pyridine derivatives like (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol are priced at $400–$4,800 per gram, reflecting the complexity of halogenated heterocycles .

Biological Activity

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol, a compound derived from the pyrrolidine family, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on cytotoxicity, antioxidant properties, and other relevant pharmacological effects based on a review of diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.32 g/mol

- LogP : 2.2

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 2

These properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Cytotoxic Activity

Research has demonstrated that related compounds, particularly those featuring the 2,4-dimethylbenzyl group, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assay Results :

- HEP 2 Cell Line : IC = 2.8 µg/ml

- Hep G2 Cell Line : IC = 8.3 µg/ml

- Vero Cell Line (Control) : IC = 22.6 µg/ml

These results indicate that (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol may possess potent anticancer properties, particularly against liver cancer cells .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. The DPPH radical scavenging assay revealed:

- DPPH Radical Scavenging Activity :

- At a concentration of 5 µg/ml, the compound exhibited a scavenging activity of approximately 44.13% .

This suggests that (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Hemolytic Activity

The hemolytic activity of the compound was assessed using human erythrocytes:

- Hemolytic EC : 288 µg/ml

This indicates a relatively low hemolytic effect compared to the cytotoxicity observed in cancer cell lines, suggesting a degree of selectivity towards cancer cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing derivatives with enhanced efficacy. The presence of the dimethylbenzyl moiety appears to enhance both cytotoxic and antioxidant activities. Further studies are needed to optimize the structure for improved selectivity and potency.

Case Studies and Research Findings

Several studies have focused on compounds similar to (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol:

- Study on DMBPO (5-(2,4-dimethylbenzyl)pyrrolidin-2-one) :

- Pharmacological Insights :

Q & A

Q. What are the common synthetic routes for preparing (1-(2,4-dimethylbenzyl)pyrrolidin-3-yl)methanol?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the pyrrolidine core via cyclization or reductive amination.

- Step 2 : Introduction of the 2,4-dimethylbenzyl group via alkylation or nucleophilic substitution. For example, reacting pyrrolidin-3-ylmethanol with 2,4-dimethylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Step 3 : Purification using column chromatography or recrystallization.

Characterization relies on ¹H/¹³C NMR (e.g., δ 3.18–3.27 ppm for pyrrolidine protons, δ 2.21–2.30 ppm for methyl groups) and HRMS (exact mass: ~261.183 g/mol) .

Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?

- Chiral HPLC or optical rotation analysis can determine enantiomeric purity.

- X-ray crystallography may resolve absolute configuration if single crystals are obtained. For analogs, crystallographic data (e.g., CCDC entries) are often referenced .

- NOESY NMR can identify spatial proximity of substituents, such as correlations between the benzyl methyl groups and pyrrolidine protons .

Q. What are the primary applications of this compound in academic research?

- Medicinal chemistry : As a building block for kinase inhibitors or GPCR-targeting molecules, leveraging the pyrrolidine scaffold’s conformational flexibility .

- Chemical biology : Functionalization via the methanol group (e.g., esterification, oxidation to aldehyde) to create probes for target identification .

- Catalysis : As a chiral ligand in asymmetric synthesis, though this requires further exploration .

Advanced Research Questions

Q. How can reaction yields be optimized during the benzylation of pyrrolidin-3-ylmethanol?

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF may reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) minimize by-products like over-alkylated species .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Challenge 1 : Overlapping NMR signals due to diastereotopic protons.

- Solution : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) .

- Challenge 2 : Low ionization efficiency in mass spectrometry.

- Challenge 3 : Hygroscopicity affecting elemental analysis.

Q. How can computational methods aid in studying this compound’s biological activity?

- Molecular docking : Predict binding affinity to targets like PI3Kα or bacterial enzymes by modeling interactions between the benzyl group and hydrophobic pockets .

- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with antimicrobial activity using datasets from analogs .

- DFT calculations : Analyze the energy barrier for oxidation of the methanol group to guide synthetic modifications .

Q. What strategies mitigate racemization during synthesis of enantiopure derivatives?

- Chiral auxiliaries : Temporarily introduce groups (e.g., tert-butyl sulfinamide) to stabilize intermediates .

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like benzylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.